molecular formula C14H26O2 B12532691 Ethyl 9,9-dimethyldec-7-enoate CAS No. 654068-24-3

Ethyl 9,9-dimethyldec-7-enoate

Cat. No.: B12532691
CAS No.: 654068-24-3
M. Wt: 226.35 g/mol
InChI Key: SWDXGYGQEGOWOQ-UHFFFAOYSA-N
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Description

Ethyl 9,9-dimethyldec-7-enoate is a branched aliphatic ester characterized by a dec-7-enoate backbone with two methyl groups at the 9th carbon position and an ethyl ester functional group. This structure confers unique physicochemical properties, including reduced volatility and increased steric hindrance compared to simpler esters.

Properties

CAS No.

654068-24-3

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

ethyl 9,9-dimethyldec-7-enoate

InChI

InChI=1S/C14H26O2/c1-5-16-13(15)11-9-7-6-8-10-12-14(2,3)4/h10,12H,5-9,11H2,1-4H3

InChI Key

SWDXGYGQEGOWOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCC=CC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 9,9-dimethyldec-7-enoate can be synthesized through the esterification of 9,9-dimethyldec-7-enoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:

9,9-dimethyldec-7-enoic acid+ethanolH2SO4Ethyl 9,9-dimethyldec-7-enoate+water\text{9,9-dimethyldec-7-enoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 9,9-dimethyldec-7-enoic acid+ethanolH2​SO4​​Ethyl 9,9-dimethyldec-7-enoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microreactors can enhance the efficiency of the esterification process by improving mass and heat transfer .

Chemical Reactions Analysis

Types of Reactions

Ethyl 9,9-dimethyldec-7-enoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to 9,9-dimethyldec-7-enoic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to the corresponding alcohol.

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Hydrolysis: 9,9-dimethyldec-7-enoic acid and ethanol.

    Reduction: 9,9-dimethyldec-7-en-1-ol.

    Oxidation: Various oxidized products depending on the conditions.

Scientific Research Applications

Ethyl 9,9-dimethyldec-7-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Used in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 9,9-dimethyldec-7-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis in the presence of esterases, releasing the corresponding acid and alcohol. This hydrolysis can affect various biochemical pathways, depending on the specific biological context.

Comparison with Similar Compounds

Research Implications and Limitations

While provides quantitative data for this compound and benzoate esters, broader comparisons with other branched esters (e.g., Diethylhexyl phthalate) are hindered by incomplete data in the provided sources . The compound’s structural complexity, as inferred from , underscores the diversity of ester derivatives but highlights the need for targeted studies on synthesis pathways and application-specific performance.

Biological Activity

Ethyl 9,9-dimethyldec-7-enoate is an ester compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C13_{13}H24_{24}O2_2
  • Functional Groups : Ester and alkene
  • CAS Number : 654068-24-3

The compound's structure includes a long carbon chain with a double bond and two methyl groups at the ninth carbon, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis in the presence of esterases, releasing 9,9-dimethyldec-7-enoic acid and ethanol. This hydrolysis can impact various biochemical pathways, particularly those involving lipid metabolism and signaling pathways associated with inflammation and cell proliferation.

Interaction with Biological Targets

Research indicates that this compound may interact with specific enzymes involved in metabolic processes. The compound's unique structure allows it to act as a substrate or inhibitor for certain enzymes, potentially influencing metabolic rates and cellular responses.

Anti-inflammatory Effects

Some research suggests that esters like this compound may possess anti-inflammatory properties. These effects could be mediated through the modulation of inflammatory cytokines or by inhibiting pathways associated with inflammation.

Study on Ester Compounds

A study investigating the biological activities of various ester compounds highlighted the potential of similar structures in modulating biological responses. While this compound was not specifically tested, the findings suggest that esters can influence cellular mechanisms involved in inflammation and microbial resistance .

Application in Drug Delivery

Due to its ester linkage, this compound has been explored for use in drug delivery systems. The hydrolyzable nature of esters makes them suitable candidates for controlled release formulations in pharmaceuticals.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other esters such as ethyl acetate and ethyl butyrate. The following table summarizes key differences:

CompoundMolecular FormulaBiological ActivityApplications
This compoundC13_{13}H24_{24}O2_2Potential antimicrobial and anti-inflammatory effectsDrug delivery systems
Ethyl acetateC4_{4}H8_8O2_2AntimicrobialSolvent in organic synthesis
Ethyl butyrateC6_{6}H12_{12}O2_2Flavoring agentFood industry

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